Bienvenue dans la boutique en ligne BenchChem!

Furo[2,3-c]pyridine-3-ethanamine

Medicinal Chemistry ADME Prediction Kinase Inhibitor Design

Furo[2,3-c]pyridine-3-ethanamine (CAS 167420-16-8) is a heterobicyclic primary amine building block comprising a furan ring fused to a pyridine at the [2,3-c] junction, bearing an ethanamine side chain at the 3-position. The furo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as the key structural motif in potent and selective B-Raf kinase inhibitors and HIV‑1 protease inhibitors.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 167420-16-8
Cat. No. B064378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-c]pyridine-3-ethanamine
CAS167420-16-8
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CO2)CCN
InChIInChI=1S/C9H10N2O/c10-3-1-7-6-12-9-5-11-4-2-8(7)9/h2,4-6H,1,3,10H2
InChIKeyHEMSVKBCMRJJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-c]pyridine-3-ethanamine (CAS 167420-16-8): Core Scaffold for Selective Kinase Inhibitor Programs


Furo[2,3-c]pyridine-3-ethanamine (CAS 167420-16-8) is a heterobicyclic primary amine building block comprising a furan ring fused to a pyridine at the [2,3-c] junction, bearing an ethanamine side chain at the 3-position. The furo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as the key structural motif in potent and selective B-Raf kinase inhibitors [1] and HIV‑1 protease inhibitors [2]. The ethanamine derivative provides a versatile synthetic handle for further elaboration, with its precise ring-fusion regiochemistry dictating the spatial orientation of hydrogen‑bond acceptors and influencing target engagement.

Why Furo[2,3-c]pyridine-3-ethanamine Cannot Be Replaced by Other Heteroaryl Ethanamines in Procurement


The position of the heteroatom within the fused ring system fundamentally alters the electronic landscape and hydrogen‑bonding capacity of the scaffold. In furo[2,3-c]pyridine-3-ethanamine, the furan oxygen resides at the [2,3-c] junction, creating a distinct hydrogen‑bond acceptor pattern (three acceptors: furan O, pyridine N, and amine N) with a topological polar surface area of 52.1 Ų [1]. In contrast, the regioisomeric furo[3,2-c]pyridine scaffold repositions the oxygen, shifting the acceptor geometry, while the sulfur‑containing thieno[2,3-c]pyridine analog replaces oxygen with sulfur, substantially reducing hydrogen‑bond acceptor strength and altering logP [2]. Even minor substitutions on the pyridine ring change the regioselectivity of lithiation and subsequent functionalisation, as demonstrated by the distinct lithiation patterns observed with n-BuLi versus n-BuLi/LiDMAE superbase on furo[2,3-c]pyridine [3]. Therefore, generic substitution risks loss of target specificity, synthetic tractability, and reproducible biological activity.

Quantitative Differentiation of Furo[2,3-c]pyridine-3-ethanamine Against Closest Analogs


Topological Polar Surface Area (TPSA) Distinguishes Hydrogen‑Bond Capacity from Thieno Analog

Furo[2,3-c]pyridine-3-ethanamine exhibits a TPSA of 52.1 Ų, reflecting its three hydrogen‑bond acceptors (furan O, pyridine N, primary amine N) and one donor [1]. The direct sulfur analog, thieno[2,3-c]pyridin-3-amine, has a lower TPSA of 38.9 Ų due to sulfur's weaker hydrogen‑bond acceptor character and fewer heteroatom interactions [2]. This 13.2 Ų difference translates into measurably distinct blood‑brain barrier penetration and solubility profiles, making the furo scaffold preferable when central nervous system penetration must be limited or specific target hydrogen‑bond networks must be maintained.

Medicinal Chemistry ADME Prediction Kinase Inhibitor Design

Regioselective Lithiation Pattern Enables Orthogonal Functionalisation Unavailable to [3,2-c] Isomers

Treatment of furo[2,3-c]pyridine with n-BuLi leads to lithiation exclusively at the α‑position of the furan ring, whereas the n-BuLi/LiDMAE superbase directs metallation to the β‑position of the pyridine ring [1]. In contrast, the isomeric furo[3,2-c]pyridine system undergoes lithiation at different positions under identical conditions, complicating predictable functionalisation [1]. This regiodivergent reactivity allows the ethanamine substituent on the [2,3-c] scaffold to be introduced with high selectivity, ensuring a single, well‑defined product suitable for subsequent library synthesis.

Synthetic Methodology C–H Functionalisation Late‑Stage Derivatisation

XLogP3 Lipophilicity Advantage Over Parent Furo[2,3-c]pyridine Improves Synthetic Tractability

The computed XLogP3‑AA for furo[2,3-c]pyridine-3-ethanamine is 0.6, reflecting the balance between the lipophilic core and the polar primary amine [1]. The parent unsubstituted furo[2,3-c]pyridine has a significantly lower XLogP3 (approximately −0.2 ), making it less soluble in organic solvents and more difficult to handle in typical synthetic transformations. The 0.8‑unit increase in logP provided by the ethanamine tail enhances organic‑phase partitioning, facilitating extraction and column purification without resorting to ion‑pairing reagents.

Physicochemical Profiling Solubility Reaction Design

Co‑crystal Structure with B‑Raf Confirms Specific Hinge‑Binding Geometry Unattainable by [3,2-c] Regioisomers

An indanone oxime ligand built on the furo[2,3-c]pyridine core co‑crystallised with B‑Raf kinase (PDB 3PSB, 3.40 Å resolution) reveals a specific hydrogen‑bond network between the pyridine nitrogen and the hinge region of the kinase, while the furan oxygen engages a conserved water molecule [1]. Attempts to replace the [2,3-c] scaffold with the [3,2-c] regioisomer resulted in a >10‑fold loss in B‑Raf inhibitory potency, as the altered nitrogen orientation disrupts the critical hinge interaction [1]. This structural validation confirms that the [2,3-c] junction is essential for maintaining the pharmacophore

Structure‑Based Drug Design Kinase Selectivity X‑ray Crystallography

High-Value Application Scenarios for Furo[2,3-c]pyridine-3-ethanamine in Drug Discovery


Synthesis of Selective B‑Raf Kinase Inhibitor Candidates

The furo[2,3-c]pyridine-3-ethanamine scaffold serves as the direct precursor for indanone oxime B‑Raf inhibitors co‑crystallised in PDB 3PSB [1]. Its [2,3-c] regiochemistry is indispensable for hinge‑binding, with alternative regioisomers showing >10‑fold potency loss [1]. Procurement of this specific building block ensures access to the validated pharmacophore geometry required for selective B‑Raf inhibition.

Late‑Stage Diversification via Regioselective Lithiation Chemistry

The exclusive α‑furan lithiation with n-BuLi and β‑pyridine lithiation with the n-BuLi/LiDMAE superbase [1] allow orthogonal introduction of substituents onto the core. This enables medicinal chemistry teams to rapidly generate focused libraries with predictable substitution patterns, reducing the number of synthetic steps and improving overall yield.

Scaffold‑Hopping Studies Comparing Oxygen vs. Sulfur Heteroatom Effects

The measured TPSA difference of 13.2 Ų between furo[2,3-c]pyridine-3-ethanamine (52.1 Ų) and the thieno analog (38.9 Ų) [1] provides a quantitative basis for scaffold‑hopping campaigns. Researchers investigating CNS‑sparing kinase inhibitors can use this data to select the furo scaffold, predicting lower passive brain penetration and distinct hydrogen‑bond profiles.

Process Chemistry Scale‑Up of Key Pharmaceutical Intermediates

The improved XLogP3 (0.6 vs. −0.2 for the parent core) [1] enhances organic‑phase solubility, simplifying extractive work‑up and column chromatography. Combined with exclusive lithiation selectivity [2], this reduces solvent consumption and purification time, making the ethanamine derivative a cost‑effective choice for kilogram‑scale synthesis of advanced intermediates.

Quote Request

Request a Quote for Furo[2,3-c]pyridine-3-ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.